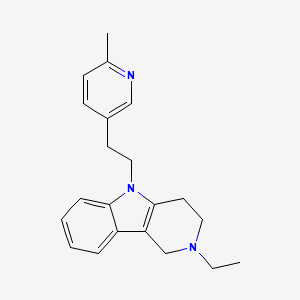

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-

Beschreibung

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its unique structure, which includes a pyridoindole core, makes it a valuable target for drug design and synthesis .

Eigenschaften

CAS-Nummer |

20771-45-3 |

|---|---|

Molekularformel |

C21H25N3 |

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

2-ethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |

InChI |

InChI=1S/C21H25N3/c1-3-23-12-11-21-19(15-23)18-6-4-5-7-20(18)24(21)13-10-17-9-8-16(2)22-14-17/h4-9,14H,3,10-13,15H2,1-2H3 |

InChI-Schlüssel |

OLVXWUCATGYKSG-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CN=C(C=C4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

One common method involves the use of alkyl or aralkyl groups and sulfonyl groups, which are considered pharmacophores in some antitumor drugs . The synthetic route generally includes the following steps:

Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors under specific conditions.

Introduction of Functional Groups: Alkyl, aralkyl, and sulfonyl groups are introduced to the core structure using reagents such as alkyl halides and sulfonyl chlorides.

Purification: The final product is purified using techniques like column chromatography and recrystallization.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis equipment .

Analyse Chemischer Reaktionen

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

Wissenschaftliche Forschungsanwendungen

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.

Wirkmechanismus

The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis. Molecular docking studies have revealed that the compound binds to the active site of c-Met, a receptor tyrosine kinase involved in cancer cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- can be compared with other similar compounds, such as:

1-Methyl-9H-pyrido(3,4-b)indole: Known for its role in neurodegenerative disease research.

2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole derivatives: These compounds have shown high anti-tumor activity and are used in the design of novel anticancer agents.

Beta-carbolines: These compounds are structurally related and have various biological activities, including anticancer and neuroprotective effects.

The uniqueness of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- lies in its specific functional groups and their arrangement, which confer distinct biological activities and therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.